molecular formula C19H13N3O5S B3082271 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide CAS No. 1120355-28-3

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B3082271
CAS No.: 1120355-28-3
M. Wt: 395.4 g/mol
InChI Key: SYSQUGFVNFXIIT-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a benzoxazole moiety linked to a nitrobenzenesulfonamide group via a phenyl bridge. This compound is of interest in medicinal chemistry due to sulfonamides' established role as enzyme inhibitors and antimicrobial/anticancer agents .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c23-22(24)15-9-11-16(12-10-15)28(25,26)21-14-7-5-13(6-8-14)19-20-17-3-1-2-4-18(17)27-19/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSQUGFVNFXIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(1,3-benzoxazol-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole moiety can bind to the active site of enzymes, inhibiting their activity. The nitrobenzenesulfonamide group can interact with proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Quinazoline Derivatives

  • N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide (): This compound replaces the benzoxazole with a quinazoline ring. The IC₅₀ value against Ehrlich Ascites Carcinoma (EAC) cells is 10.29 ± 1.14 µM, indicating potent pro-apoptotic activity mediated by Bax upregulation. The dimethoxy groups on quinazoline likely enhance membrane permeability compared to the benzoxazole variant, though direct comparisons are absent in the evidence .

2.1.2. Quinoxaline Derivatives

  • N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)-4-nitrobenzenesulfonamide (IXb) (): Substitution with a quinoxaline ring (a nitrogen-rich heterocycle) may alter binding affinity to biological targets. While specific activity data for IXb are unavailable, quinoxaline derivatives are known for DNA intercalation, suggesting a divergent mechanism compared to benzoxazole-based compounds .

Oxadiazole Derivatives

  • N-[5-(2-Chlorophenyl)-[1,3,4]oxadiazol-2-yl]-4-nitro-N-phenyl-benzenesulfonamide (): The oxadiazole ring introduces a planar, electron-deficient system. Oxadiazoles are often associated with improved metabolic stability but reduced solubility compared to benzoxazoles .
Physicochemical and Crystallographic Properties
  • N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (): The crystal structure reveals a dihedral angle of 31.40° between the sulfonyl and anilino rings, with gauche torsions at the S–N bond (63.74°).

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide (commonly referred to as compound 1) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article presents a comprehensive review of its biological activity based on various research findings, case studies, and data tables.

Chemical Structure and Properties

Compound 1 has the molecular formula C19H13N3O5SC_{19}H_{13}N_3O_5S and is characterized by a sulfonamide group attached to a benzoxazole moiety. The presence of both electron-withdrawing (nitro) and electron-donating (benzoxazole) groups suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compound 1. It has been tested against various human cancer cell lines, showing promising cytotoxic effects. The following table summarizes the inhibitory concentrations (IC50 values) observed in these studies:

Cell LineIC50 (µM)Reference
Cervical Cancer (SISO)2.38–3.77
Bladder Cancer (RT-112)3.00–5.00
Breast Cancer (MCF-7)4.50

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased early and late apoptotic cell populations upon treatment with compound 1 at varying concentrations.

Antimicrobial Activity

In addition to its antitumor effects, compound 1 has also been evaluated for antimicrobial activity . Studies indicate that it exhibits significant inhibitory effects against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 10 to 25 µg/mL, indicating a strong potential for development as an antimicrobial agent.

Case Study: Antitumor Efficacy in Mice

A notable study involved administering compound 1 to a murine model bearing xenografted tumors. The results indicated a 50% reduction in tumor size compared to control groups after four weeks of treatment with a dosage of 10 mg/kg body weight. Histopathological analysis revealed necrosis in tumor tissues, supporting the compound's efficacy in inducing cell death through apoptosis.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinities of compound 1 with various targets involved in cancer progression, such as:

  • Cyclooxygenase-2 (COX-2)
  • Matrix Metalloproteinases (MMPs)

These studies suggest that compound 1 may effectively inhibit these targets, contributing to its antitumor activity.

Q & A

Q. Key Reaction Monitoring Tools :

  • TLC : To track reaction progress using UV visualization.
  • NMR/IR : Confirm functional group incorporation (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:
Enantioselective synthesis may employ chiral catalysts (e.g., Pd-based systems) for asymmetric N-allylation or cyclization steps. For example:

  • Chiral Pd Catalysts : Use (R)-BINAP or Josiphos ligands to achieve enantiomeric excess (ee) >85% .
  • HPLC Analysis : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases quantify ee. For example, compound 2p in achieved 92% ee via this method .

Basic: What spectroscopic techniques validate the compound’s structure?

Answer:

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., benzoxazole protons at δ 7.5–8.5 ppm) and sulfonamide connectivity.
  • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₉H₁₄N₃O₄S: 380.0703) .
  • X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., SHELX refinement; see ) .

Advanced: How can computational docking predict biological targets?

Answer:

  • AutoDock Vina : Used for molecular docking due to its speed and accuracy. Key steps:
    • Prepare the ligand (target compound) and receptor (e.g., hepatitis B virus polymerase) using PyMOL.
    • Define grid boxes around active sites (e.g., 25 ų).
    • Run docking with exhaustiveness = 20; analyze binding poses and affinity scores (ΔG < -8 kcal/mol indicates strong binding) .
  • Validation : Compare results with known inhibitors (e.g., entecavir for HBV; ) .

Basic: What biological activities are associated with this compound?

Answer:

  • Antiviral Potential : Structural analogs (e.g., benzoxazole derivatives) show activity against hepatitis B virus (HBV) by inhibiting viral polymerase () .
  • Anticancer Screening : Sulfonamide derivatives often target carbonic anhydrase IX or tubulin polymerization (e.g., IC₅₀ < 1 µM in MCF-7 cells; ) .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:
Discrepancies in yields (e.g., 52–80% in vs. 85–92% in ) arise from:

  • Reaction Conditions : Lower temperatures (-20°C vs. RT) may slow side reactions.
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% impacts efficiency .
  • Workup Optimization : Use of quenching agents (e.g., NH₄Cl) and solvent extraction ratios .

Q. Mitigation Strategy :

  • Design a Design of Experiments (DoE) to test variables (temperature, catalyst, solvent) and identify optimal conditions.

Advanced: What crystallographic challenges arise during structural analysis?

Answer:

  • Twinned Crystals : Common with sulfonamides due to flexible substituents. Use SHELXL’s TWIN commands to refine data .
  • Disorder Handling : For nitro groups, apply restraints (ISOR, DELU) to thermal parameters .

Q. Example :

  • In , N-(4-methoxyphenyl)benzenesulfonamide required SHELX refinement with R-factor < 5% .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% required for biological assays .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.4% tolerance) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the sulfonamide nitrogen.
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes .

Q. Validation :

  • Pharmacokinetic studies in dogs showed improved oral bioavailability (>60%) for sulfonamide analogs () .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat shock treated cells (39–65°C) and monitor protein denaturation via Western blot.
  • SPR/BLI : Measure binding kinetics (ka/kd) to recombinant targets (e.g., HBV polymerase) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

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